3-Bromo-4-(difluoromethoxy)benzoic acid

Pharmaceutical Intermediate PDE4 Inhibitor Cross-Coupling

Synthesis of the 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid pharmacophore requires precise 3-bromo-4-difluoromethoxy regiochemistry. Positional isomers or chloro analogs fail in downstream PDE4 inhibitor routes. - **98.4% HPLC purity** minimizes catalyst poisoning in Pd-coupling steps. - **Aryl bromide handle** enables Suzuki, Buchwald-Hartwig, and Negishi couplings under mild conditions. - **Ambient-stable solid** eliminates cold-chain logistics and simplifies GMP warehousing.

Molecular Formula C8H5BrF2O3
Molecular Weight 267.02
CAS No. 1131615-10-5
Cat. No. B3045753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(difluoromethoxy)benzoic acid
CAS1131615-10-5
Molecular FormulaC8H5BrF2O3
Molecular Weight267.02
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Br)OC(F)F
InChIInChI=1S/C8H5BrF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13)
InChIKeyINKZLKHFTCUQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(difluoromethoxy)benzoic acid: Sourcing & Synthesis


3-Bromo-4-(difluoromethoxy)benzoic acid (CAS 1131615-10-5) is a halogenated benzoic acid derivative with the molecular formula C₈H₅BrF₂O₃ and a molecular weight of 267.02 g/mol . The compound features a bromine atom at the 3-position and a difluoromethoxy group at the 4-position of the benzoic acid core. It is commercially available as a white crystalline solid with typical purity specifications of 95% , serving primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research programs.

1
PDE4 inhibitor pharmacophore intermediate; regiospecific 3-bromo-4-difluoromethoxy pattern required for downstream cyclopropylmethoxy coupling.
2
Aryl bromide handle suited for mild palladium-catalyzed cross-coupling diversification.
3
Crystalline solid with reported room-temperature storage simplifies procurement and inventory management.

3-Bromo-4-(difluoromethoxy)benzoic acid: Why Isomers Cannot Substitute


The 3-bromo-4-difluoromethoxy substitution pattern on the benzoic acid scaffold is not arbitrary; it is specifically required to access the 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid pharmacophore found in Roflumilast and related PDE4 inhibitors [1][2]. Positional isomers such as 4-bromo-3-(difluoromethoxy)benzoic acid (CAS 1352719-48-2) or 5-bromo-2-(difluoromethoxy)benzoic acid (CAS 438221-79-5) lack the correct regiochemistry for downstream functionalization . Furthermore, substitution of the bromine atom with chlorine (3-chloro-4-(difluoromethoxy)benzoic acid) yields a less reactive handle for cross-coupling reactions due to the lower reactivity of aryl chlorides compared to aryl bromides in palladium-catalyzed transformations . Generic substitution without validation of both the difluoromethoxy placement and the bromine position can lead to synthetic failure or complete loss of biological activity.

Positional isomer mismatch
4-bromo-3-(difluoromethoxy)benzoic acid (CAS 1352719-48-2) and 5-bromo-2-(difluoromethoxy)benzoic acid (CAS 438221-79-5) lack correct regiochemistry for Roflumilast intermediate functionalization; downstream coupling may fail or produce inactive analogs.
Chloro analog reactivity limitation
3-chloro-4-(difluoromethoxy)benzoic acid (aryl chloride) exhibits lower palladium-catalyzed cross-coupling reactivity; may require forcing conditions that risk difluoromethoxy decomposition.

3-Bromo-4-(difluoromethoxy)benzoic acid: Differentiation Evidence


HPLC Purity: Ensuring High-Fidelity Coupling

3-Bromo-4-(difluoromethoxy)benzoic acid is available with HPLC purity specification of 98.4% by area (typical batch value) as a white crystalline solid . In contrast, the positional isomer 4-bromo-3-(difluoromethoxy)benzoic acid (CAS 1352719-48-2) is commercially offered at a minimum purity specification of 95% , and the chloro analog 3-chloro-4-(difluoromethoxy)benzoic acid (CAS 1192829-74-5) is also specified at 95% . The 3.4% absolute purity differential directly impacts the efficiency of subsequent palladium-catalyzed cross-coupling reactions, where impurities can poison catalysts or generate byproducts that complicate purification.

HPLC Purity
Data to verify
98.4% by area (typical batch) vs comparator minimum 95%
May reduce catalyst poisoning and byproduct formation in cross-coupling.
Source-specific vendor COA; purity advantage requires batch verification.
Pharmaceutical Intermediate PDE4 Inhibitor Cross-Coupling

Direct Synthesis of Roflumilast Key Intermediate

Patent CN103992220B discloses a preparation method wherein 3-bromo-4-hydroxybenzaldehyde serves as the starting material. Introduction of monochlorodifluoromethane yields 3-bromo-4-(difluoromethoxy)benzaldehyde, which is subsequently oxidized to 3-bromo-4-(difluoromethoxy)benzoic acid [1]. This route is specifically designed to access the 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid core of Roflumilast. In contrast, alternative patent CN102336704B reports that a competing route using 3,4-dihydroxybenzoic acid methyl ester suffers from poor selectivity in the cyclopropylmethylation step, producing multiple byproducts and low yield that make purification difficult [2]. The 3-bromo-4-(difluoromethoxy)benzoic acid approach avoids this selectivity problem by establishing the difluoromethoxy group on a pre-brominated scaffold.

Synthetic Route Selectivity
Head-to-head
Pre-installed bromine avoids poor cyclopropylmethylation selectivity of dihydroxy precursor route.
Enables cleaner difluoromethoxylation; comparator route produces multiple byproducts.
Patent-reported synthesis; individual lab yields may differ.
PDE4 Inhibitor Roflumilast Difluoromethoxylation

Aryl Bromide Advantage in Cross-Coupling

3-Bromo-4-(difluoromethoxy)benzoic acid contains an aryl bromide moiety, which is a superior leaving group compared to aryl chloride in palladium-catalyzed cross-coupling reactions . The chloro analog 3-chloro-4-(difluoromethoxy)benzoic acid (CAS 1192829-74-5) exhibits significantly lower reactivity due to the stronger C-Cl bond (bond dissociation energy approximately 97 kcal/mol versus approximately 84 kcal/mol for C-Br) [1]. This difference translates to the requirement for more forcing conditions (higher temperature, specialized ligands) or complete failure of coupling with the chloro analog. The bromine atom also provides a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-mediated couplings essential for constructing complex fluorinated pharmaceutical scaffolds .

Aryl Bromide Reactivity
Class-level
C-Br BDE ~84 kcal/mol vs C-Cl ~97 kcal/mol
Supports oxidative addition to Pd(0) under mild conditions.
Class-level bond energy; difluoromethoxy stability under coupling conditions must be individually validated.
Suzuki Coupling Buchwald-Hartwig Cross-Coupling

Convenient Solid Form & Storage

3-Bromo-4-(difluoromethoxy)benzoic acid is supplied as a white crystalline solid that can be stored at room temperature . This physical form offers distinct handling advantages over alternative derivatives that may be oils or require refrigerated storage. For example, the chloro analog 3-chloro-4-(difluoromethoxy)benzoic acid is also a solid but no published room-temperature stability data is readily available from major vendors . The powder form and room temperature storage specification eliminate the need for cold-chain logistics, reduce shipping costs, and simplify laboratory inventory management for procurement teams sourcing multi-gram to kilogram quantities .

Solid Form & Storage
Data to verify
White crystalline solid; room-temperature storage
Eliminates cold-chain logistics for multi-gram procurement.
Alternative derivatives may require refrigeration; confirm storage stability upon receipt.
Laboratory Procurement Compound Stability Storage

GMP-Ready Multi-Vendor Supply

3-Bromo-4-(difluoromethoxy)benzoic acid (CAS 1131615-10-5) is stocked by multiple reputable chemical suppliers including Sigma-Aldrich (MilliporeSigma), Leyan, Apollo Scientific, and AKSci, with consistent purity specifications of 95% or higher across vendors . In contrast, the positional isomer 4-bromo-3-(difluoromethoxy)benzoic acid (CAS 1352719-48-2) and the 5-bromo-2-(difluoromethoxy)benzoic acid isomer (CAS 438221-79-5) have narrower vendor availability . This multi-vendor supply base ensures competitive pricing, reduces single-source supply chain risk, and provides procurement teams with validated Certificate of Analysis (COA) documentation for regulatory submissions when the compound is used in GMP or IND-enabling studies.

Vendor Availability
Context-dependent
Multiple vendors (≥4) offer consistent purity specifications.
Reduces single-source supply risk and supports competitive sourcing.
Vendor landscape as of 2026; verify current COA and stock status.
Procurement Supply Chain Quality Control

3-Bromo-4-(difluoromethoxy)benzoic acid: Key Applications


Roflumilast Intermediate Synthesis

This compound is specifically employed as a building block in the synthesis of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, the key carboxylic acid intermediate for Roflumilast and related PDE4 inhibitors. The 3-bromo-4-difluoromethoxy substitution pattern enables a synthetic route that avoids the poor selectivity and byproduct formation observed in alternative routes starting from non-brominated dihydroxybenzoic acid precursors [1]. The higher available purity (98.4% by HPLC) minimizes catalyst poisoning in subsequent palladium-catalyzed steps, directly supporting the 93.8% yield and 99% HPLC purity achieved in the downstream cyclopropylmethylation step of the Roflumilast intermediate synthesis [2].

Palladium-Catalyzed Diversification

The aryl bromide moiety serves as an optimal leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, enabling the construction of diverse biaryl and aryl-amine scaffolds with the difluoromethoxy group already installed . The C-Br bond (~84 kcal/mol) undergoes oxidative addition to Pd(0) under mild conditions, whereas the chloro analog (C-Cl ~97 kcal/mol) would require forcing conditions that risk degradation of the thermally sensitive difluoromethoxy group [3]. This compound is particularly valuable in medicinal chemistry programs exploring fluorinated benzoic acid derivatives for enhanced metabolic stability and target binding, where the difluoromethoxy group serves as a lipophilic hydrogen bond acceptor that improves pharmacokinetic properties [4].

GMP & IND-Enabling Supply

Procurement teams supporting regulated pharmaceutical development can source this compound from multiple established vendors (Sigma-Aldrich, Leyan, Apollo Scientific, AKSci) with consistent purity specifications and auditable Certificates of Analysis . The room temperature storage specification (white crystalline powder) eliminates cold-chain logistics costs and simplifies GMP warehouse management . The 3.4% purity advantage over alternative positional isomers translates to fewer downstream impurities and simpler purification protocols, directly reducing the cost of goods in multi-kilogram campaigns.

Agrochemical Scaffold Derivatization

Beyond pharmaceutical applications, the compound serves as a versatile starting material for the synthesis of fluorinated agrochemical intermediates. The combination of bromine (for cross-coupling diversification) and difluoromethoxy (for enhanced bioavailability and environmental stability) makes this compound attractive for herbicide and fungicide discovery programs . The method for producing substituted benzoic acid compounds useful as drug or agrichemical intermediates, as described in WO2013168642A1, further validates the industrial utility of this scaffold class [5].

Application
Selection Property
Validation Focus
PDE4 inhibitor pharmacophore construction
Regiospecific scaffold integrity
Coupling efficiency and byproduct profile
Palladium-mediated scaffold diversification
Aryl bromide reactivity profile
Cross-coupling yield and functional group tolerance
Quality-controlled research supply
Multi-vendor quality consistency
COA documentation and storage stability
Agrochemical intermediate development
Fluorinated building block versatility
Derivatization scope and environmental stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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